molecular formula C24H17NO5 B2562153 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide CAS No. 886185-46-2

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide

Cat. No. B2562153
M. Wt: 399.402
InChI Key: GVBAYNHJJSIQGB-UHFFFAOYSA-N
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Description

“N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide” is a compound that has been studied for its antibacterial properties . It has been found to be effective in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .


Molecular Structure Analysis

The molecular structure of this compound has been determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 416.5, XLogP3 of 2.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 7, Exact Mass of 416.09768286, Monoisotopic Mass of 416.09768286, and Topological Polar Surface Area of 132 .

Scientific Research Applications

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound structurally related to the one , was studied for its metabolism and disposition in humans. It is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. The study found that SB-649868 is extensively metabolized, with principal elimination via feces, and identified a unique hemiaminal metabolite resulting from oxidation of the benzofuran ring (Renzulli et al., 2011).

Neuropharmacology

In the context of neuropharmacology, SB-649868 was also evaluated for its effects on compulsive food consumption in a model of binge eating in female rats. The study highlighted the role of orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Chemistry Applications

The compound has also been a subject of interest in synthetic organic chemistry. For instance, studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans explored transformations relevant to the chemical structure of interest, demonstrating the versatility of benzofuran derivatives in synthetic applications (Levai et al., 2002).

Chemical Characterization

Another study focused on the synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Although not the same compound, the study's methods and analytical techniques are relevant for the characterization of structurally similar benzamide derivatives (Saeed et al., 2010).

Chemo-selective Synthesis

Research on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, including the production of N-(2-hydroxyphenyl)benzamides, indicates the breadth of chemical synthesis methods applicable to compounds with benzamide groups (Singh et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-22(16-10-11-19-20(14-16)29-13-12-28-19)23-21(17-8-4-5-9-18(17)30-23)25-24(27)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAYNHJJSIQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide

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